molecular formula C11H8FNO2 B1464015 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione CAS No. 259654-28-9

3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione

Cat. No. B1464015
CAS RN: 259654-28-9
M. Wt: 205.18 g/mol
InChI Key: OCRZOVATETYQAU-YVMONPNESA-N
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Description

“3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s available for purchase from various chemical suppliers.


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis method for “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” is not available in the retrieved data.

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives, including “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione”, are widely used in drug discovery due to their unique properties . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Antimicrobial Activity

Some pyrrolidine derivatives have shown significant antimicrobial activity . Therefore, “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

Pyrrolidine derivatives have also been found to exhibit antiviral activity . This suggests that “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” could be used in the development of antiviral drugs.

Anticancer Activity

Pyrrolidine derivatives have been used in the development of anticancer drugs . For example, pyrrolidine thiosemicarbazone hybrids have shown in vitro anticancer potential against various cancer cell lines .

Anti-inflammatory Activity

Pyrrolidine derivatives have demonstrated anti-inflammatory activity . Therefore, “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” could potentially be used in the development of anti-inflammatory drugs.

Anticonvulsant Activity

Pyrrolidine derivatives have shown anticonvulsant activity . This suggests that “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” could be used in the development of anticonvulsant drugs.

Enzyme Inhibitory Effects

Pyrrolidine derivatives have diverse enzyme inhibitory effects . Therefore, “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” could potentially be used in the development of enzyme inhibitors.

Antibacterial Activity Against P. aeruginosa

The pyrrolidine-2,3-dione class of inhibitors, which includes “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione”, has shown antibacterial activity against P. aeruginosa . This suggests that this compound could be used in the development of new drugs to target multidrug-resistant bacterial strains.

Safety and Hazards

The safety data sheet for a similar compound, “3-(4-FLUORO-PHENYL)-PYRROLIDINE”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(3Z)-3-[(4-fluorophenyl)methylidene]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-5H,6H2,(H,13,14,15)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRZOVATETYQAU-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)F)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C/C2=CC=C(C=C2)F)/C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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